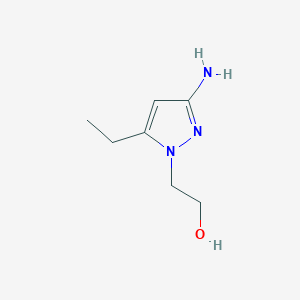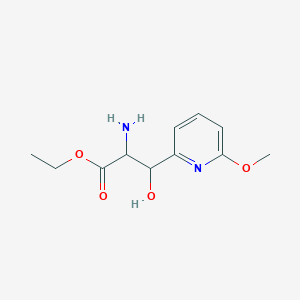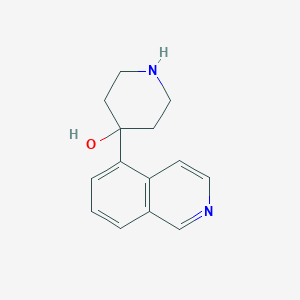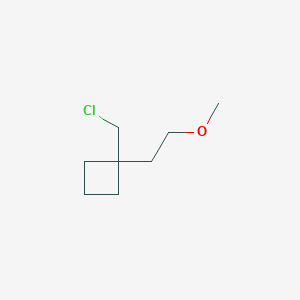
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include cyclobutane derivatives with reduced functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, potentially affecting biological pathways and processes.
類似化合物との比較
1-(Chloromethyl)cyclobutane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.
1-(2-Methoxyethyl)cyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Chloromethyl)-1-(2-hydroxyethyl)cyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
特性
分子式 |
C8H15ClO |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
1-(chloromethyl)-1-(2-methoxyethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChIキー |
OZJKKRTVRJNSEN-UHFFFAOYSA-N |
正規SMILES |
COCCC1(CCC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



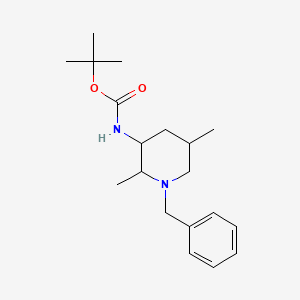
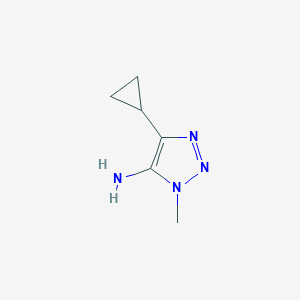
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)


![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
